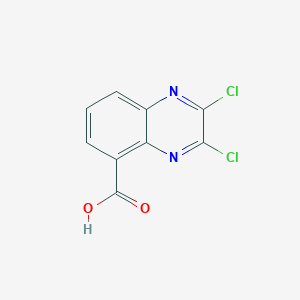

2,3-Dichloroquinoxaline-5-carboxylic acid

描述

Overview of Quinoxaline (B1680401) Derivatives in Synthetic and Medicinal Chemistry

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, structurally featuring a benzene (B151609) ring fused to a pyrazine (B50134) ring. ijpsjournal.comnih.gov This core structure, also known as benzopyrazine, serves as a versatile scaffold in the development of new compounds with a wide array of applications. ijpsjournal.comscispace.com In the realm of medicinal chemistry, quinoxaline derivatives have garnered substantial interest due to their broad spectrum of biological activities. scispace.comnih.gov Research has demonstrated their potential as antibacterial, antifungal, antiviral, anticancer, antimalarial, and anti-inflammatory agents. ijpsjournal.comnih.govpharmaceuticaljournal.net Synthetic quinoxalines are integral components of certain antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria. ijpsjournal.com

The synthetic versatility of the quinoxaline ring system allows for extensive structural modifications, enabling the development of novel therapeutic agents. nih.gov The common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. scispace.comnih.gov A particularly useful starting material for further functionalization is 2,3-dichloroquinoxaline (B139996) (DCQX), which readily undergoes nucleophilic aromatic substitution reactions. researchgate.net This allows for the introduction of various functional groups at the 2 and 3 positions, facilitating the exploration of structure-activity relationships to optimize biological efficacy. nih.govnbinno.com Beyond pharmaceuticals, quinoxaline derivatives also find applications in materials science, for instance, as corrosion inhibitors and in the creation of electroluminescent materials. scispace.comipp.pt

Significance of Carboxylic Acid Functionality within Heterocyclic Scaffolds

The incorporation of a carboxylic acid group (–COOH) into heterocyclic scaffolds is a crucial strategy in medicinal chemistry and drug design. wiley-vch.de This functional group significantly influences the physicochemical properties of a molecule, which in turn affects its biological behavior. researchgate.net One of the primary roles of the carboxylic acid moiety is to enhance water solubility. wiley-vch.de At physiological pH, the carboxylic acid group is typically ionized, which increases its interaction with aqueous environments and can improve a compound's pharmacokinetic profile. wiley-vch.deresearchgate.net

Furthermore, the carboxylic acid group is often an essential component of a pharmacophore, the part of a molecule responsible for its biological activity. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. researchgate.net The acidic nature of this group is a key determinant of these interactions. researchgate.net The presence and position of a carboxylic acid can modulate a drug's lipophilicity, cell permeation, and metabolic stability. researchgate.netresearchgate.net For example, while increased ionization can improve solubility, it can also present challenges for crossing lipid cell membranes. wiley-vch.de Despite these considerations, a significant portion of commercial pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics, contain a carboxylic acid function, highlighting its importance in modern therapeutics. wiley-vch.de

Specific Research Focus on 2,3-Dichloroquinoxaline-5-carboxylic Acid

This compound is a specific derivative of the quinoxaline family that serves primarily as a building block in synthetic organic chemistry. Its structure combines the reactive 2,3-dichloroquinoxaline core with a carboxylic acid group at the 5-position of the benzene ring. This arrangement provides multiple reaction sites for the synthesis of more complex molecules. The chlorine atoms at the 2 and 3 positions are susceptible to nucleophilic substitution, a common and powerful method for creating new carbon-heteroatom bonds. researchgate.net

The primary application of this compound is as a research chemical and an intermediate in the synthesis of pharmaceutical compounds and other fine chemicals. synhet.com Its utility lies in the ability to construct diverse molecular architectures by leveraging the reactivity of both the chloro-substituents and the carboxylic acid group. While extensive research focuses on the broader class of quinoxaline derivatives, the specific focus on this compound is centered on its role as a precursor in multi-step synthetic pathways.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 933726-33-1 |

| PubChem CID | 21219654 |

| Molecular Formula | C₉H₄Cl₂N₂O₂ |

| SMILES | O=C(O)c1cccc(c12)nc(Cl)c(n2)Cl |

Structure

3D Structure

属性

IUPAC Name |

2,3-dichloroquinoxaline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-7-8(11)13-6-4(9(14)15)2-1-3-5(6)12-7/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYQKGFEKBEDKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(C(=N2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611433 | |

| Record name | 2,3-Dichloroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933726-33-1 | |

| Record name | 2,3-Dichloroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2,3 Dichloroquinoxaline 5 Carboxylic Acid

Nucleophilic Aromatic Substitution (SNAr) at the Dichloroquinoxaline Moiety

The quinoxaline (B1680401) ring is an electron-deficient aromatic system, which makes the C-2 and C-3 positions, bearing chlorine atoms, highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net The chlorine atoms are good leaving groups, and their substitution by various nucleophiles is a cornerstone of quinoxaline chemistry, enabling the formation of new carbon-heteroatom bonds. researchgate.netresearchgate.net

The reaction of 2,3-dichloroquinoxaline (B139996) derivatives with oxygen-based nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), provides a direct route to 2,3-dialkoxy- and 2,3-diaryloxyquinoxalines. These SNAr reactions proceed readily, often without the need for a metal catalyst, which is advantageous for industrial and pharmaceutical applications. researchgate.net The reaction can be controlled to achieve either mono- or di-substitution depending on the stoichiometry of the nucleophile and the reaction conditions. The substitution of the first chlorine atom facilitates the substitution of the second, although selective mono-substitution can often be achieved at lower temperatures or with less reactive nucleophiles.

| Substrate | Nucleophile | Typical Conditions | Potential Product(s) |

|---|---|---|---|

| 2,3-Dichloroquinoxaline-5-carboxylic acid | Sodium Methoxide (NaOCH₃) | Methanol (B129727), Reflux | 2-Chloro-3-methoxyquinoxaline-5-carboxylic acid; 2,3-Dimethoxyquinoxaline-5-carboxylic acid |

| This compound | Sodium Ethoxide (NaOCH₂CH₃) | Ethanol (B145695), Reflux | 2-Chloro-3-ethoxyquinoxaline-5-carboxylic acid; 2,3-Diethoxyquinoxaline-5-carboxylic acid |

| This compound | Sodium Phenoxide (NaOPh) | DMF, Heat | 2-Chloro-3-phenoxyquinoxaline-5-carboxylic acid; 2,3-Diphenoxyquinoxaline-5-carboxylic acid |

Reactivity with Nitrogen-Nucleophiles (e.g., Amines, Hydrazines, Thioureas)

This compound exhibits versatile reactivity towards a range of nitrogen-containing nucleophiles. These reactions can lead to mono- or di-substituted products at the C-2 and C-3 positions, or involve the carboxylic acid function, depending on the nature of the nucleophile and the reaction conditions.

Amines: The reaction with primary and secondary amines, both aliphatic and aromatic, is a common method for derivatization. Generally, these reactions proceed via nucleophilic substitution of the chlorine atoms. arabjchem.org The reaction can be controlled to yield either 2-amino-3-chloro-quinoxaline-5-carboxylic acid derivatives or 2,3-diamino-quinoxaline-5-carboxylic acid derivatives by adjusting the stoichiometry and reaction conditions. For less reactive amines, such as anilines, the addition of a Lewis acid catalyst may be required to facilitate the substitution. bohrium.com A competing reaction is the formation of an amide at the C-5 position. This typically requires the use of peptide coupling agents (e.g., DCC, HATU) to activate the carboxylic acid. libretexts.orglibretexts.org Without such agents, nucleophilic attack at the activated pyrazine (B50134) ring is generally favored.

Hydrazines: Treatment of this compound with hydrazine (B178648) hydrate (B1144303) can result in several products. Simple substitution can occur to yield 2-chloro-3-hydrazinyl- or 2,3-dihydrazinyl-quinoxaline-5-carboxylic acid. However, the resulting hydrazinylquinoxalines can undergo subsequent intramolecular cyclization to form fused heterocyclic systems, such as researchgate.netjohnshopkins.eduresearchgate.nettriazolo[4,3-a]quinoxaline derivatives. nih.gov Furthermore, the carboxylic acid group can react with hydrazine to form the corresponding acyl hydrazide, a versatile intermediate for the synthesis of other heterocyclic moieties like oxadiazoles (B1248032) or pyrazoles. mdpi.comorganic-chemistry.org

Thioureas: The reaction with thiourea (B124793) is a key step in the synthesis of fused heterocyclic systems. 2,3-Dichloroquinoxaline derivatives react with thiourea to afford thiazolo[4,5-b]quinoxaline derivatives. nih.govresearchgate.net This reaction proceeds through initial S-alkylation, where the sulfur atom of thiourea displaces one of the chlorine atoms, followed by an intramolecular cyclization involving one of the thiourea nitrogen atoms attacking the adjacent carbon and displacing the second chlorine atom. johnshopkins.eduresearchgate.net

| Nitrogen Nucleophile | Reaction Type | Primary Product Class | Comments |

|---|---|---|---|

| Primary/Secondary Amines | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-3-chloro- or 2,3-Diamino-quinoxaline-5-carboxylic acids | Can be controlled for mono- or di-substitution. |

| Amines (with coupling agent) | Amide Formation | 2,3-Dichloroquinoxaline-5-carboxamides | Requires activation of the carboxylic acid group. |

| Hydrazine | SNAr / Cyclocondensation | Hydrazinylquinoxalines or Triazolo[4,3-a]quinoxalines | Can lead to fused ring systems. |

| Hydrazine | Acyl Hydrazide Formation | 2,3-Dichloroquinoxaline-5-carbohydrazide | Reaction at the carboxylic acid moiety. |

| Thiourea | SNAr / Cyclocondensation | Thiazolo[4,5-b]quinoxaline-2-amine derivatives | Forms a fused thiazole (B1198619) ring. |

Reactivity with Sulfur-Nucleophiles

Similar to nitrogen nucleophiles, sulfur-based nucleophiles readily react with this compound. The high electrophilicity of the C-2 and C-3 positions facilitates the displacement of the chloride ions. For instance, reaction with thiols (mercaptans) or thiophenols in the presence of a base yields the corresponding 2,3-bis(alkylthio)- or 2,3-bis(arylthio)-quinoxaline-5-carboxylic acid derivatives. Reaction with sodium hydrogen sulfide (B99878) (NaSH) can be used to replace both chlorine atoms to produce quinoxaline-2,3(1H,4H)-dithione-5-carboxylic acid. nih.gov These sulfur-derivatized quinoxalines are important intermediates for the synthesis of more complex heterocyclic systems, including conjugated polymers and coordination compounds. arabjchem.org

Regioselectivity and Stereoselectivity Aspects in Substitution Reactions

For this compound, the two chlorine atoms at the C-2 and C-3 positions are not chemically equivalent due to the asymmetric placement of the carboxylic acid group at C-5. This asymmetry introduces the issue of regioselectivity in mono-substitution reactions.

The regiochemical outcome is dictated by the relative electrophilicity of the C-2 and C-3 carbons. The electron-withdrawing carboxylic acid group at C-5 exerts its influence primarily through resonance and inductive effects, which are transmitted through the aromatic system. Computational and experimental studies on related asymmetrically substituted systems, such as 2,4-dichloroquinazolines, show a strong preference for substitution at one position over the other. nih.gov In the case of the quinoxaline ring, the C-2 position is generally considered more electron-deficient than the C-3 position due to its alpha-relationship to the N-1 nitrogen atom. The additional electron-withdrawing effect of the C-5 substituent is expected to further enhance the electrophilicity of C-2, making it the more probable site for initial nucleophilic attack. This is analogous to the regioselectivity observed in 2,3-dichloroquinoxalines bearing other electron-withdrawing groups on the benzene (B151609) ring, where substitution often preferentially occurs at the C-2 position. researchgate.net

Therefore, the reaction of this compound with one equivalent of a nucleophile is predicted to predominantly yield the 2-substituted-3-chloro-quinoxaline-5-carboxylic acid isomer. However, the precise regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature, and definitive assignment requires experimental verification. Stereoselectivity is generally not a factor in these substitution reactions unless a chiral nucleophile is used, which could potentially lead to diastereomeric products.

Cyclocondensation and Annulation Reactions to Form Fused Heterocyclic Systems

The two chlorine atoms of this compound serve as ideal handles for the construction of annulated ring systems through reactions with binucleophilic reagents. These reactions typically proceed via a sequential double nucleophilic substitution, leading to the formation of novel polycyclic heteroaromatic scaffolds.

Synthesis of Thiazolo[4,5-b]quinoxaline Derivatives

One of the most well-documented cyclocondensation reactions involving the 2,3-dichloroquinoxaline core is the formation of the thiazolo[4,5-b]quinoxaline system. johnshopkins.eduresearchgate.net This is achieved by reacting this compound with a thiourea derivative. The reaction mechanism involves an initial nucleophilic attack by the sulfur atom of thiourea on one of the electrophilic carbons (C-2 or C-3) to displace a chloride ion, forming a 2-chloro-3-(isothiouronium) intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom of the isothiouronium moiety attacks the adjacent carbon, displacing the second chloride ion and forming the fused thiazole ring. The final product is a derivative of 2-aminothiazolo[4,5-b]quinoxaline-9-carboxylic acid. This reaction is a powerful tool for creating complex heterocyclic structures with potential biological activity from a relatively simple precursor. researchgate.net

Formation of Other Condensed Quinoxaline Scaffolds

Beyond the synthesis of thiazolo[4,5-b]quinoxalines, the dichloro-scaffold can be used to construct a variety of other fused systems. The choice of the binucleophile determines the nature of the resulting annulated ring.

| Binucleophile | Resulting Fused System | Product Class Name |

|---|---|---|

| o-Phenylenediamine (B120857) | Pyrazine | Pyrazino[2,3-b]quinoxaline derivatives |

| Ethane-1,2-dithiol | 1,4-Dithiin | researchgate.netresearchgate.netDithiino[2,3-b]quinoxaline derivatives |

| 2-Aminoethanol | 1,4-Oxazine | researchgate.netresearchgate.netOxazino[2,3-b]quinoxaline derivatives |

| 2-Aminothiophenol | 1,4-Thiazine | researchgate.netresearchgate.netThiazino[2,3-b]quinoxaline derivatives |

For example, reaction with o-phenylenediamine would lead to the formation of a pyrazino[2,3-b]quinoxaline system. Similarly, reaction with ethane-1,2-dithiol would yield a researchgate.netresearchgate.netdithiino[2,3-b]quinoxaline core. arabjchem.org These cyclocondensation reactions significantly expand the structural diversity accessible from this compound, providing pathways to complex, rigid, and often planar polycyclic aromatic systems.

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Ring (if applicable)

Electrophilic aromatic substitution reactions on the benzene ring of this compound are generally not considered applicable. The quinoxaline nucleus is inherently an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms in the pyrazine ring. This inherent electron deficiency strongly deactivates the entire bicyclic system towards attack by electrophiles.

This deactivation is severely compounded in the case of this compound by the presence of three potent electron-withdrawing groups: the two chlorine atoms at C-2 and C-3, and the carboxylic acid group at C-5. These groups work in concert to reduce the electron density of the benzene ring to a level where it is highly resistant to common electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions under standard conditions. Attempts to force such reactions would likely require extremely harsh conditions, which would risk degradation of the molecule rather than yielding the desired substitution product. For some quinoxaline derivatives, reactions with strong oxidizing agents like peracids can lead to N-oxidation at one or both of the ring nitrogens rather than substitution on the carbocyclic ring. researchgate.net

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 2,3-dichloroquinoxaline-5-carboxylic acid is expected to show signals corresponding to the three protons on the benzene (B151609) ring and the acidic proton of the carboxyl group. The aromatic region would feature a distinct pattern characteristic of a 1,2,3-trisubstituted benzene ring system.

The proton attached to C6 would likely appear as a triplet, due to coupling with the adjacent protons at C7 and C8. The protons at C7 and C8 would each appear as a doublet of doublets. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), and its signal would disappear upon exchange with D₂O.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H6 | ~7.9 - 8.1 | t | J ≈ 8.0 |

| H7 | ~8.2 - 8.4 | dd | J ≈ 8.0, 1.5 |

| H8 | ~8.4 - 8.6 | dd | J ≈ 8.0, 1.5 |

| COOH | >10 | br s | N/A |

The ¹³C NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165-185 ppm for aromatic acids. The two carbons bearing chlorine atoms (C2 and C3) would also be found downfield, influenced by the electronegativity of the chlorine. The remaining six carbons of the fused aromatic rings will appear in the typical aromatic region (120-150 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C2, C3 | 145 - 150 |

| C4a, C8a | 140 - 145 |

| C5 | 130 - 135 |

| C6 | 128 - 132 |

| C7 | 135 - 140 |

| C8 | 125 - 130 |

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons. Cross-peaks would be expected between H6 and H7, and between H7 and H8, confirming their adjacency on the aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H6 and C6, H7 and C7, and H8 and C8, allowing for the definitive assignment of these carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations would include the acidic proton (COOH) showing a correlation to the carbonyl carbon and C5. The aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern. For instance, H8 would be expected to show a correlation to C4a, C6 and C5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its identification. For this compound (C₉H₄Cl₂N₂O₂), the molecular weight is 242.05 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 242. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be visible for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁵Cl and one ³⁷Cl) would be approximately 65% of the intensity of the M⁺ peak (from two ³⁵Cl atoms), and the M+4 peak (from two ³⁷Cl atoms) would be about 10% of the M⁺ peak's intensity.

Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). Another significant fragmentation could be the loss of carbon monoxide (CO) from the [M-OH]⁺ fragment.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Identity | Notes |

| 242/244/246 | [M]⁺ | Molecular ion with characteristic Cl₂ isotopic pattern. |

| 225/227/229 | [M - OH]⁺ | Loss of hydroxyl radical. |

| 197/199/201 | [M - COOH]⁺ | Loss of carboxyl group. |

| 197/199/201 | [M - OH - CO]⁺ | Loss of CO from the [M-OH]⁺ fragment. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound is expected to show several characteristic bands.

The most prominent feature would be a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically appearing in the range of 2500-3300 cm⁻¹. The C=O stretch of the carbonyl group would give a strong, sharp absorption, expected around 1700-1725 cm⁻¹, with the exact position influenced by conjugation with the aromatic system. Other expected absorptions include C=N stretching from the quinoxaline (B1680401) ring, C=C stretching from the aromatic rings, and C-Cl stretching vibrations.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=N and C=C stretch (Aromatic rings) | 1500 - 1620 | Medium-Strong |

| C-O stretch / O-H bend | 1200 - 1450 | Medium |

| C-Cl stretch | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The quinoxaline ring system is a strong chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to exhibit multiple absorption bands in the UV region. These bands arise from π→π* transitions within the conjugated aromatic system. The presence of the carboxylic acid group and the chlorine atoms will act as auxochromes, potentially causing shifts in the absorption maxima (λ_max) compared to the parent 2,3-dichloroquinoxaline (B139996). Typically, quinoxaline derivatives show complex spectra with bands often observed in the 250-350 nm range.

X-ray Crystallography for Solid-State Molecular Architecture Determination

A definitive crystal structure for this compound has not been reported in the surveyed scientific literature. X-ray crystallography is a powerful technique to determine the precise arrangement of atoms within a crystal, providing valuable data on bond lengths, bond angles, and intermolecular interactions.

For related quinoxaline compounds, crystallographic studies reveal that the quinoxaline ring system is typically planar. nih.gov In the case of this compound, it is expected that the fused benzene and pyrazine (B50134) rings would also form a planar structure. The chlorine atoms at the 2 and 3 positions and the carboxylic acid group at the 5 position would be substituents on this planar core.

A hypothetical table of crystallographic data, based on common values for similar organic compounds, is presented below for illustrative purposes. It is important to note that these are not experimental values for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-3000 |

| Z (molecules per unit cell) | 4 or 8 |

Investigation of Fluorescent Properties

A detailed experimental investigation of the fluorescent properties of this compound is not available in the current body of scientific literature. The study of fluorescence involves measuring the absorption (excitation) and emission spectra of a compound to determine its ability to emit light after absorbing it. Key parameters in such an investigation include the excitation and emission maxima (λ_ex and λ_em), quantum yield (Φ_F), and fluorescence lifetime (τ).

In this compound, the chlorine atoms and the carboxylic acid group are electron-withdrawing. The presence of the carboxylic acid group, in particular, has been observed in some quinoxaline derivatives to lead to a significant decrease in or even negligible emission. mdpi.com This quenching effect is likely due to the electron-withdrawing nature of the carboxylic acid group. mdpi.com Therefore, it is plausible that this compound may exhibit weak fluorescence or be non-fluorescent.

A hypothetical table of fluorescence data, illustrating the types of parameters that would be determined in a comprehensive study, is provided below. These are not experimental values.

| Parameter | Hypothetical Value/Range | Solvent |

| Excitation Maximum (λ_ex, nm) | 320-360 | Ethanol |

| Emission Maximum (λ_em, nm) | 400-450 | Ethanol |

| Stokes Shift (nm) | 80-90 | Ethanol |

| Quantum Yield (Φ_F) | < 0.01 | Ethanol |

| Fluorescence Lifetime (τ, ns) | 1-5 | Ethanol |

Further experimental research is required to definitively determine the crystallographic and fluorescent properties of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations are used to optimize the molecular geometry of 2,3-Dichloroquinoxaline-5-carboxylic acid, predicting bond lengths, bond angles, and dihedral angles for its most stable energetic state. researchgate.netscispace.com Theoretical vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the structural integrity of the synthesized compound. scispace.com

For quinoxaline (B1680401) derivatives, DFT studies often employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results for both geometry and electronic properties. researchgate.netdoaj.orgresearchgate.net Such calculations would reveal the planarity of the quinoxaline ring system and the orientation of the carboxylic acid group relative to the fused rings. Thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy, can also be determined from these calculations, providing insights into the molecule's stability. sciensage.info

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and reactivity. doaj.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. doaj.org For this compound, the electron-withdrawing effects of the two chlorine atoms and the quinoxaline nitrogen atoms are expected to lower the LUMO energy, making it a good electrophile for nucleophilic aromatic substitution reactions. researchgate.net

Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of the molecule. sciensage.info For this compound, negative potential (electron-rich) would be expected around the nitrogen and oxygen atoms, while positive potential (electron-poor) would be located on the hydrogen atoms and potentially on the carbon atoms attached to the electronegative chlorine atoms. This information helps predict sites for electrophilic and nucleophilic attack.

Table 1: Representative FMO Data for a Quinoxaline Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap (ΔE) | 4.31 |

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.govtandfonline.com

For this compound, a key area of flexibility is the rotation around the single bond connecting the carboxylic acid group to the quinoxaline ring. Conformational analysis would identify the most stable rotational isomers (conformers) and the energy barriers between them. MD simulations, performed in a simulated solvent environment (like water or DMSO), would reveal how the molecule moves, flexes, and interacts with solvent molecules. researchgate.net This is crucial for understanding its behavior in a biological medium. Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the flexibility of specific regions. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism. The 2,3-dichloroquinoxaline (B139996) scaffold is a well-known building block for synthesizing a wide range of derivatives through nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by various nucleophiles. researchgate.netnih.gov

Theoretical studies could model the reaction of this compound with a nucleophile (e.g., an amine or thiol). By calculating the energies of reactants, products, intermediates (like the Meisenheimer complex), and transition states, chemists can determine the activation energy and predict the reaction rate. This can help optimize reaction conditions and predict whether substitution is more likely to occur at the C2 or C3 position, providing a rationale for observed regioselectivity.

Molecular Docking Studies for Receptor-Ligand Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This method is central to modern drug discovery for screening virtual libraries of compounds against a specific biological target. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including as anticancer and antimicrobial agents, often by inhibiting specific enzymes like kinases or DNA topoisomerase. mdpi.comnih.govnih.gov

For this compound, docking studies would involve placing the molecule into the active site of a target protein. The software then calculates a "docking score," which estimates the binding affinity (e.g., in kcal/mol). ekb.eg The resulting binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. nih.gov For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the quinoxaline ring could engage in stacking interactions with aromatic residues like tyrosine or tryptophan. tandfonline.com These studies can generate hypotheses about the compound's potential mechanism of action and guide the design of more potent analogs. acs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. ADME properties describe how a drug is handled by the body. In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. researchgate.netnih.gov

For this compound, various ADME parameters would be calculated. These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mssm.edu Other predicted properties include aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. mssm.edunih.govresearchgate.net

Table 2: Representative Predicted ADME Properties for a Quinoxaline Derivative

| Property | Predicted Value | Status |

|---|---|---|

| Molecular Weight | 257.06 g/mol | Compliant (<500) |

| logP | 2.8 | Compliant (<5) |

| Hydrogen Bond Donors | 1 | Compliant (<5) |

| Hydrogen Bond Acceptors | 4 | Compliant (<10) |

| Human Intestinal Absorption | High | Favorable |

| BBB Permeant | No | Favorable (for non-CNS targets) |

Biological Activity and Mechanistic Insights Excluding Prohibited Elements

Structure-Activity Relationship (SAR) Studies of 2,3-Dichloroquinoxaline-5-carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For quinoxaline (B1680401) derivatives, SAR analyses have revealed key structural features that govern their biological effects. The substituents at the 2 and 3 positions of the quinoxaline ring, often modified from the parent 2,3-dichloroquinoxaline (B139996), are critical for activity. researchgate.netnih.gov

For instance, in the context of anticancer activity, the nature of the group replacing the chlorine atoms significantly influences potency. Studies on various quinoxaline derivatives have shown that the introduction of aromatic rings can modulate activity. Unsubstituted aromatic rings often result in higher activity compared to those with other substituents. mdpi.com Furthermore, the type of substituent on these aromatic rings is important; electron-withdrawing groups like chlorine (Cl) can produce higher activity than other electron-withdrawing groups like bromine (Br) or electron-releasing groups such as a methyl (CH₃) group. mdpi.com

In the development of Pim-1 kinase inhibitors based on the quinoxaline-2-carboxylic acid scaffold, the carboxylate group at the 2-position was found to be crucial for activity. This group forms a key salt bridge with the catalytic Lys67 residue in the ATP-binding pocket of the enzyme. bohrium.com Modifications at the 3-position of this scaffold also significantly impact inhibitory potency. For example, the position of a hydroxyl group on a substituted phenyl ring at this position strongly influences the inhibitory effect. bohrium.com This highlights the sensitivity of the biological target to the specific arrangement of functional groups on the quinoxaline core.

In vitro Antimicrobial Activity and Proposed Mechanisms of Action

Quinoxaline derivatives are well-documented for their broad-spectrum antimicrobial properties. nih.gove-journals.in The 2,3-dichloroquinoxaline scaffold is a common starting point for synthesizing symmetrically and asymmetrically 2,3-disubstituted quinoxalines with notable antimicrobial effects. nih.gov

Derivatives of quinoxaline have shown significant promise as antibacterial agents, including against challenging pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A novel series of quinoxaline-2-carboxylic acid 1,4-dioxide derivatives were synthesized and tested against Mycobacterium species. nih.gov

One particular compound, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, demonstrated high antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 1.25 µg/mL against M. tuberculosis. nih.gov This highlights the potential of this chemical class in developing new anti-tuberculosis drugs. Further studies on quinoline (B57606) carboxylic acid derivatives have identified compounds with activity against both replicating and non-replicating M. tuberculosis. mdpi.com The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.comresearchgate.net

The antibacterial spectrum of quinoxaline derivatives also extends to other bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, and Escherichia coli. nih.govnih.gov Symmetrically disubstituted quinoxalines have been reported to display the most significant antibacterial activity in some studies. nih.gov

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoxaline-2-carboxylic acid 1,4-dioxide derivative | Mycobacterium tuberculosis | 1.25 µg/mL | nih.gov |

| Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivative | Mycobacterium tuberculosis H37Rv | 0.18 µM | researchgate.net |

| Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivative | MDR-Mycobacterium tuberculosis | 0.08 µM | researchgate.net |

| Symmetrically 2,3-disubstituted quinoxaline | Escherichia coli | 8 µg/mL | nih.gov |

| Symmetrically 2,3-disubstituted quinoxaline | Bacillus subtilis | 16 µg/mL | nih.gov |

Beyond their antibacterial effects, quinoxaline derivatives have been investigated for their antifungal and antiviral activities. sapub.orgnih.gov Several synthesized compounds have demonstrated considerable antifungal activity against strains such as Candida albicans and Aspergillus flavus. nih.gov In one study, a pentacyclic compound derived from quinoxaline exhibited the highest antifungal activity against both these fungal species with an MIC of 16 μg/mL. nih.gov Other research has focused on developing quinoxaline derivatives as agricultural fungicides, with some compounds showing potent activity against fungi like Rhizoctonia solani, which causes rice sheath blight. rsc.orgnih.govresearchgate.net

The antiviral potential of quinoxalines has also been explored. nih.gov Certain derivatives have shown remarkable activity against coxsackievirus B5 (CBV5), with EC₅₀ values as low as 0.06 µM. nih.gov The mechanism for some antiviral quinoxalines is thought to involve targeting viral proteins, such as the NS1 protein of the influenza virus, which is a highly conserved protein encoded by the virus. nih.gov

| Compound Class | Organism/Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pentacyclic quinoxaline derivative | Candida albicans | MIC | 16 µg/mL | nih.gov |

| Pentacyclic quinoxaline derivative | Aspergillus flavus | MIC | 16 µg/mL | nih.gov |

| Quinoxaline derivative | Rhizoctonia solani | EC₅₀ | 8.54 µg/mL | rsc.orgnih.gov |

| Dimethoxyquinoxaline derivative | Coxsackievirus B5 (CBV5) | EC₅₀ | 0.06 µM | nih.gov |

Anticancer and Cytotoxic Activity in Cell Lines (Mechanistic Focus)

The quinoxaline scaffold is a key component in many compounds designed as anticancer agents. nih.gov These derivatives exert their cytotoxic effects through various mechanisms, including the inhibition of essential cellular enzymes and interaction with DNA. nih.govnih.gov

Protein kinases are crucial regulators of cell cycle progression, proliferation, and apoptosis, making them attractive targets for cancer therapy. nih.gov Pim kinases, a family of serine/threonine protein kinases, are frequently overexpressed in various cancers and are linked to tumor progression and drug resistance. nih.govresearchgate.net

A series of quinoxaline-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase. bohrium.comnih.gov One lead compound demonstrated the ability to block Pim-1 enzymatic activity with an IC₅₀ of 74 nM. bohrium.comnih.gov Further optimization of this scaffold led to the identification of dual Pim-1/Pim-2 inhibitors with submicromolar potency. nih.govresearchgate.net These compounds were also shown to inhibit the growth of human cancer cell lines, such as MV4-11 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma), which have high endogenous levels of Pim kinases. nih.govresearchgate.net Docking studies suggest that these inhibitors bind to the ATP pocket of the kinase, with the carboxylate function playing a vital role in this interaction. bohrium.com

| Compound Scaffold | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Quinoxaline-2-carboxylic acid | Pim-1 | 74 nM | bohrium.comnih.gov |

| Substituted-quinoxaline-2-carboxylic acid (Compound 5c) | Pim-1 | 0.17 µM | nih.gov |

| Substituted-quinoxaline-2-carboxylic acid (Compound 5c) | Pim-2 | 0.56 µM | nih.gov |

| Substituted-quinoxaline-2-carboxylic acid (Compound 5e) | Pim-1 | 0.14 µM | nih.gov |

| Substituted-quinoxaline-2-carboxylic acid (Compound 5e) | Pim-2 | 0.29 µM | nih.gov |

Another mechanism through which quinoxaline derivatives exhibit anticancer activity is by acting as DNA-damaging agents. nih.gov These compounds can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest or programmed cell death (apoptosis). nih.gov

Studies on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives used as antimycobacterial agents revealed that their mode of action is likely through DNA damage. nih.govmdpi.com Whole-genome sequencing of resistant mutants identified mutations in genes related to DNA repair and metabolism, supporting the hypothesis that these compounds function as DNA-damaging agents. nih.govmdpi.com

Other quinoxaline derivatives, such as mdpi.combohrium.comnih.govtriazolo[4,3-a]quinoxalines, have been designed as DNA intercalators and topoisomerase II inhibitors. nih.gov DNA intercalators insert themselves between the base pairs of the DNA double helix, disrupting its structure and function. nih.gov One such derivative potently intercalated with DNA at an IC₅₀ value of 31.24 µM and inhibited topoisomerase II with an IC₅₀ of 0.890 µM. nih.gov This dual mechanism of DNA binding and enzyme inhibition highlights the multifaceted approach by which quinoxaline-based compounds can exert their cytotoxic effects.

Induction of Apoptosis Mechanisms in Cell Culture Models

While direct studies on the apoptosis-inducing effects of this compound are not extensively documented in publicly available research, the broader class of quinoxaline derivatives has demonstrated significant potential in this area. Research on various substituted quinoxalines indicates their ability to trigger programmed cell death in cancer cell lines through multiple pathways.

Derivatives of 2,3-dichloroquinoxaline serve as precursors to compounds that have shown pro-apoptotic activities. For instance, novel 1,3-dithiolo[4,5-b]quinoxaline derivatives synthesized from a 2,3-dichloroquinoxaline core have been shown to induce apoptosis. nih.gov One such derivative exhibited cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231) and was found to upregulate the expression of pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, other quinoxaline-containing compounds, such as certain quinoxaline-containing peptides, have been observed to induce apoptosis in cancer cells by modulating autophagy and disrupting mitochondrial membrane potential, leading to an increase in mitochondrial reactive oxygen species (ROS). nih.gov These findings suggest that the quinoxaline scaffold is a viable pharmacophore for the development of apoptosis-inducing agents. The specific mechanisms often involve the intrinsic mitochondrial pathway, characterized by the involvement of the Bcl-2 family of proteins, and can also be linked to the extrinsic pathway.

The presence of the carboxylic acid group at the 5-position of the quinoxaline ring in this compound could influence its biological activity, potentially affecting its solubility, cell permeability, and interaction with biological targets. However, without specific experimental data, its precise role in apoptosis induction remains a subject for future investigation.

Ligand-Metal Complexation and Coordination Chemistry in Biological Contexts

The structure of this compound, featuring a nitrogen-containing heterocyclic ring and a carboxylate group, makes it a prime candidate for acting as a ligand in coordination chemistry, with potential implications for its biological activity.

Mono- and Bidentate Ligand Behavior with Transition Metals

This compound possesses multiple potential coordination sites for transition metals. The two nitrogen atoms of the quinoxaline ring can each act as a donor, as can the oxygen atoms of the carboxylate group. This allows the molecule to behave as a mono- or bidentate ligand.

As a monodentate ligand, it could coordinate to a metal center through one of the nitrogen atoms of the pyrazine (B50134) ring or one of the oxygen atoms of the carboxylate group. The specific mode of binding would depend on factors such as the nature of the metal ion, the solvent, and the presence of other competing ligands.

More commonly, molecules with both a heterocyclic nitrogen and a nearby carboxylate group act as bidentate ligands, forming a stable chelate ring with the metal ion. nih.gov In the case of this compound, chelation could occur involving one of the quinoxaline nitrogens and an oxygen from the carboxylate group. The formation of such metal complexes can significantly alter the biological properties of the organic ligand. Transition metals like palladium (Pd), copper (Cu), iron (Fe), and others have been successfully used in transformations involving chloroquinoxalines to create a variety of derivatives with diverse biological activities, including apoptosis induction. nih.gov

Exploration of Chelate Formation and its Impact on Activity

The formation of a chelate complex with a transition metal can have a profound impact on the biological activity of this compound. Chelation can:

Enhance Lipophilicity: The neutralization of the charge on the metal ion upon chelation can increase the lipophilicity of the complex, potentially facilitating its transport across cell membranes.

Modify Biological Targeting: The geometry and electronic properties of the metal complex will differ significantly from the free ligand, which could lead to altered interactions with biological macromolecules such as DNA or enzymes.

Introduce Redox Activity: Transition metals with accessible redox states can impart redox activity to the complex, which could be a mechanism for inducing cellular stress and apoptosis.

The table below summarizes the potential coordination modes of this compound and the general impact of chelation.

| Coordination Mode | Potential Donor Atoms | Chelate Ring Size | Potential Impact on Biological Activity |

| Monodentate | N1 or N4 of quinoxaline; O of carboxylate | --- | Altered solubility and target interaction |

| Bidentate | N1 and O (carboxylate) | 5-membered | Enhanced stability, increased lipophilicity, modified biological targeting |

| Bidentate | N4 and O (carboxylate) | 6-membered | Enhanced stability, increased lipophilicity, modified biological targeting |

| Bridging | N1 and N4; Carboxylate oxygens | --- | Formation of polynuclear metal complexes |

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Derivatives with Tuned Reactivity

The presence of two chlorine atoms at the 2 and 3 positions of the quinoxaline (B1680401) ring makes 2,3-dichloroquinoxaline-5-carboxylic acid an excellent electrophilic partner for nucleophilic substitution reactions. researchgate.net This reactivity is the cornerstone for the design and synthesis of a multitude of novel derivatives. Future research will likely focus on the systematic exploration of a wide range of nucleophiles to create libraries of 2,3-disubstituted quinoxaline-5-carboxylic acids.

Key areas for investigation include:

Selective Monosubstitution vs. Disubstitution: Developing synthetic protocols that allow for the selective replacement of one chlorine atom over the other, or the controlled sequential displacement of both, will be crucial for creating asymmetrical derivatives with finely tuned electronic and steric properties.

Diverse Nucleophile Scaffolds: Introducing a variety of functional groups through reaction with O, N, S, and C-based nucleophiles will lead to derivatives with diverse chemical properties. For instance, reaction with amines, alcohols, thiols, and organometallic reagents can yield amino-, alkoxy-, thio-, and alkyl/aryl-substituted quinoxalines, respectively. researchgate.net

Modification of the Carboxylic Acid Group: The carboxylic acid at the 5-position offers another site for modification. Esterification or amidation can alter the solubility, lipophilicity, and coordinating ability of the molecule. acs.org These modifications can be crucial for biological applications or for controlling the assembly of molecules in materials science.

The combination of modifications at the C-2, C-3, and C-5 positions will allow for the generation of a vast chemical space of novel quinoxaline derivatives with precisely tuned reactivity and properties for various applications.

Table 1: Potential Nucleophilic Substitution Reactions for Derivative Synthesis

| Nucleophile Type | Example Reagent | Potential Product Class |

|---|---|---|

| N-Nucleophiles | Primary/Secondary Amines, Hydrazine (B178648), Azoles | Aminoquinoxalines, Hydrazinylquinoxalines, Azolylquinoxalines |

| O-Nucleophiles | Alcohols, Phenols | Alkoxyquinoxalines, Aryloxyquinoxalines |

| S-Nucleophiles | Thiols, Thiophenols | Alkylthioquinoxalines, Arylthioquinoxalines |

Advanced Mechanistic Elucidation of Biological and Chemical Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound and its derivatives is essential for optimizing synthetic routes and for the rational design of molecules with specific biological activities.

Future mechanistic studies should focus on:

Chemical Transformations: Detailed kinetic and computational studies of the nucleophilic aromatic substitution (SNAr) reactions at the C-2 and C-3 positions can provide insights into the reaction pathways, transition states, and the influence of substituents on reactivity. nih.gov Understanding the factors that control regioselectivity in monosubstitution reactions will be particularly valuable.

Biological Transformations: For derivatives designed for therapeutic applications, elucidating their mechanism of action is paramount. Quinoxaline derivatives have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents. acs.orgnih.gov Future research could involve identifying the specific molecular targets of new derivatives, such as enzymes or receptors. acs.org Techniques like whole-genome sequencing of resistant mutants can help identify the mode of action, as demonstrated for other quinoxaline-2-carboxylic acid derivatives in mycobacteria. nih.gov

Advanced analytical techniques, including in-situ spectroscopy, mass spectrometry, and computational modeling, will be instrumental in unraveling the complex reaction pathways and biological interactions of these compounds.

Exploration of New Applications in Materials Science or Catalysis

The unique structural and electronic properties of the quinoxaline scaffold suggest that derivatives of this compound could find novel applications in materials science and catalysis.

Potential avenues for exploration include:

Functional Polymers: Quinoxaline-based polymers are known for their thermal stability and have been explored as electron-transporting materials in organic electronics. beilstein-journals.orgrsc.org The dichloro functionality of the title compound provides two reactive sites for polymerization, potentially leading to the synthesis of novel conductive or light-emitting polymers. The carboxylic acid group could be used to tune solubility or to anchor the polymer to surfaces.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylic acid group are excellent coordination sites for metal ions. This makes this compound and its derivatives promising ligands for the construction of novel MOFs. acs.org These porous materials could have applications in gas storage, separation, and catalysis.

Homogeneous and Heterogeneous Catalysis: The quinoxaline moiety can act as a ligand for transition metal catalysts. alfachemic.com By tuning the substituents at the 2, 3, and 5-positions, the electronic and steric properties of the ligand can be modified to influence the activity and selectivity of the catalyst. Furthermore, the carboxylic acid group could be used to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse.

The development of these new materials and catalysts will depend on a systematic investigation of the structure-property relationships of a wide range of derivatives.

Development of Structure-Based Design Principles for Targeted Applications

A key future direction is the development of robust structure-based design principles to guide the synthesis of derivatives with specific, predetermined functionalities. This approach is particularly relevant for the development of new therapeutic agents.

This will involve:

Systematic Library Synthesis: Creating a diverse library of compounds by systematically varying the substituents at the C-2, C-3, and C-5 positions of the this compound scaffold.

High-Throughput Screening: Screening the compound library against a panel of biological targets (e.g., kinases, proteases, microbial enzymes) to identify lead compounds with desired activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling: Using the screening data to develop QSAR models that correlate the structural features of the compounds with their biological activity. beilstein-journals.org Molecular docking studies can provide insights into the binding modes of the inhibitors at the active sites of their targets. researchgate.net

These computational models will then be used to predict the activity of new, virtual compounds, allowing for the rational design of more potent and selective molecules. This iterative cycle of design, synthesis, and testing is a powerful strategy for accelerating the discovery of new drugs and functional materials based on the this compound scaffold.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

常见问题

Q. What are the recommended safety protocols for handling 2,3-Dichloroquinoxaline-5-carboxylic acid in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves before use and follow proper removal techniques to avoid contamination .

- Ventilation: Work in a fume hood to minimize inhalation risks, especially during weighing or dissolution steps .

- Emergency Measures: Ensure access to eyewash stations and safety showers. For accidental exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

- Toxicological Data: Limited acute toxicity data are available; treat the compound as potentially hazardous. Refer to analogous quinoxaline derivatives for hazard extrapolation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Compare experimental H/C NMR spectra with theoretical predictions using structural data (e.g., SMILES:

C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C(=O)O) to confirm substituent positions . - HPLC-MS: Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to assess purity and detect chlorinated byproducts .

- NMR: Compare experimental H/C NMR spectra with theoretical predictions using structural data (e.g., SMILES:

- Elemental Analysis: Validate %C, %H, %Cl, and %O against theoretical values (Molecular formula: ) .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation .

- Incompatible Materials: Avoid contact with strong acids/alkalis, oxidizing agents (e.g., HNO), and reducing agents to minimize decomposition .

- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Model the electron-withdrawing effects of chlorine substituents on the quinoxaline ring using software like Gaussian or ORCA. Calculate LUMO energies to identify reactive sites for nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMF, THF) to assess steric hindrance around the dichloro-substituted positions .

- Validate Predictions: Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What experimental strategies resolve contradictions in reported degradation pathways under varying pH conditions?

Methodological Answer:

- Controlled pH Studies: Conduct stability tests in buffered solutions (pH 1–14) at 25°C and 40°C. Monitor degradation via HPLC and identify products (e.g., quinoxaline derivatives) using high-resolution MS .

- Mechanistic Probes: Use isotopically labeled O-water to track hydrolysis of the carboxylic acid group in acidic/basic conditions .

- Cross-Study Comparison: Replicate conflicting experimental setups (e.g., oxidizing agents, light exposure) to isolate variables causing discrepancies .

Q. How can researchers design derivatives to enhance the compound’s bioactivity while minimizing toxicity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., esterified carboxyl groups, substituted halogens) and test in vitro cytotoxicity (e.g., HEK293 cells) and target binding affinity .

- Metabolic Profiling: Use hepatic microsomes to identify metabolic hotspots (e.g., dechlorination sites) and modify substituents to block detoxification pathways .

- Toxicity Prediction: Apply QSAR models (e.g., TOPKAT) to prioritize low-toxicity candidates before synthesis .

Q. What methodologies validate the compound’s role as a chelating agent in metal-organic frameworks (MOFs)?

Methodological Answer:

- Spectroscopic Titration: Monitor UV-Vis absorbance shifts during titration with metal ions (e.g., Cu, Fe) to determine binding stoichiometry .

- X-ray Crystallography: Resolve MOF structures to confirm coordination modes (e.g., monodentate vs. bidentate binding via carboxylate groups) .

- Thermogravimetric Analysis (TGA): Assess thermal stability of MOFs to evaluate ligand-metal bond strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。